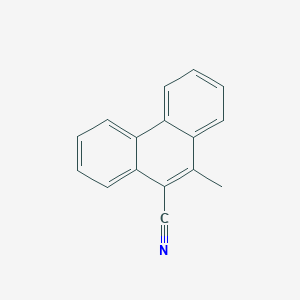

10-Methylphenanthrene-9-carbonitrile

説明

10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a methyl group at the 10-position and a nitrile group at the 9-position. The nitrile group introduces significant electron-withdrawing character, influencing reactivity, solubility, and intermolecular interactions, while the methyl group contributes steric and electronic effects. Phenanthrene derivatives are widely studied for their applications in materials science, photophysics, and medicinal chemistry due to their rigid aromatic frameworks and tunable substituent effects .

特性

CAS番号 |

17024-15-6 |

|---|---|

分子式 |

C16H11N |

分子量 |

217.26 g/mol |

IUPAC名 |

10-methylphenanthrene-9-carbonitrile |

InChI |

InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3 |

InChIキー |

NUVAJQXMNDIMFC-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |

正規SMILES |

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |

他のCAS番号 |

17024-15-6 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

3,6-Dimethylphenanthrene-9,10-dicarbonitrile

This compound (Tables 13–15, –2) shares the phenanthrene core but differs in substituent positions and functional groups. Key distinctions include:

- Substituent Arrangement : Dual nitrile groups at positions 9 and 10, with methyl groups at 3 and 5.

- Molecular Packing: X-ray data reveal intermolecular distances of 3.4–3.6 Å, driven by π-stacking interactions between aromatic rings (Figs. 5, 7, 9, ). In contrast, 10-Methylphenanthrene-9-carbonitrile’s monocarbonitrile structure likely reduces π-stacking efficiency due to asymmetric substitution.

9-Methyl-10-phenylphenanthrene

- Substituent Profile : Features methyl and phenyl groups at positions 9 and 10 (). The phenyl group introduces steric bulk and π-conjugation, whereas the nitrile in 10-Methylphenanthrene-9-carbonitrile enhances polarity.

- Molecular Weight : 282.38 g/mol (vs. ~233.3 g/mol for 10-Methylphenanthrene-9-carbonitrile, estimated from analogous compounds).

- Solubility: The nitrile group in 10-Methylphenanthrene-9-carbonitrile likely improves solubility in polar solvents compared to the nonpolar phenyl substituent .

9,10-Dihydrophenanthrene Derivatives

Compounds like 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile () exhibit reduced aromaticity due to the saturated 9,10-bond. This structural feature:

- Planarity : Disrupts the fully conjugated π-system, decreasing thermal stability and altering UV-Vis absorption profiles.

- Bioactivity : Dihydrophenanthrenes are explored for antineuroinflammatory activity (), whereas nitrile-substituted aromatics like 10-Methylphenanthrene-9-carbonitrile may exhibit distinct reactivity in medicinal chemistry contexts .

Structural and Electronic Data Comparison

Research Findings and Implications

- Crystal Engineering : Phenanthrene-9,10-dicarbonitriles exhibit predictable packing motifs dominated by π-stacking and nitrile dipole interactions (–4). For 10-Methylphenanthrene-9-carbonitrile, asymmetric substitution may lead to less ordered crystalline phases.

- Spectroscopic Signatures : Methyl and nitrile groups in analogous compounds produce distinct NMR signals (e.g., nitrile carbons at ~115–120 ppm in ¹³C NMR) ().

- Thermal Stability : Nitrile-substituted phenanthrenes generally show higher decomposition temperatures (>300°C) compared to alkyl- or aryl-substituted derivatives due to stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。